An In-Depth Technical Guide to Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate: Synthesis, Properties, and Applications
An In-Depth Technical Guide to Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate: Synthesis, Properties, and Applications
Introduction: The Significance of α-Trifluoromethylamines in Modern Chemistry
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (CF₃) group, in particular, is of paramount importance due to its unique electronic properties, high lipophilicity, and ability to enhance metabolic stability.[1] When positioned alpha to an amine, as in the scaffold of 1-aryl-2,2,2-trifluoroethylamines, it creates a chiral center and a motif of significant interest for developing active pharmaceutical ingredients (APIs).[1][2]
Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate is a key exemplar of this structural class. It serves as a versatile chiral building block, combining the trifluoroethylamine moiety with a functionalized aromatic ring containing a methyl ester.[3] This ester group provides a convenient handle for further chemical modification, such as hydrolysis, amidation, or reduction, making it an invaluable precursor for constructing more complex molecular architectures.[3] This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes based on established methodologies, and its potential applications for researchers in drug development and organic synthesis.
Section 1: Core Chemical and Physical Properties
While comprehensive experimental data for this specific molecule is limited in publicly accessible literature, its properties can be reliably predicted based on its structure and data from closely related analogues.
Compound Identification
A clear identification of the molecule is critical for any scientific endeavor. The key identifiers for Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate are summarized below.
| Identifier | Value | Source |
| IUPAC Name | methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate | PubChem |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | PubChem[4] |
| Molecular Weight | 233.19 g/mol | PubChem[4] |
| Monoisotopic Mass | 233.06636 Da | PubChem[4] |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)N | PubChem[4] |
| InChI Key | BBPNHHDNFRUHRJ-UHFFFAOYSA-N | PubChem[4] |
Physicochemical Data (Predicted and Analogous)
The physical properties of the compound determine its handling, purification, and formulation characteristics. The following table includes predicted values and experimental data from analogous compounds.
| Property | Value / Observation | Notes and References |
| Physical Form | Expected to be a solid at room temperature. | Based on the related compound Methyl 4-(2,2,2-trifluoroethyl)benzoate (mp 54-55 °C), which lacks the α-amino group.[5] |
| XlogP (Predicted) | 2.3 | A measure of lipophilicity.[4] |
| Boiling Point | N/A | High boiling point expected; likely to decompose before boiling at atmospheric pressure. |
| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, dichloromethane, and ethyl acetate. | General property of methyl esters and aromatic compounds.[6] |
Section 2: Spectral Characterization
No complete, published spectra for this specific molecule were found. However, a detailed spectral profile can be confidently predicted based on its functional groups and by analyzing published data for the structurally similar Methyl 4-(2,2,2-trifluoroethyl)benzoate [5]. The primary difference will be the appearance of a methine (CH) proton coupled to the amine protons and the CF₃ group, and the absence of the methylene (CH₂) signal seen in the analogue.
Predicted NMR and IR Data
| Technique | Expected Chemical Shift / Frequency | Rationale and Key Features |
| ¹H NMR | δ ~8.1 (d, 2H), ~7.5 (d, 2H), ~4.5 (q, 1H), ~3.9 (s, 3H), ~2.0 (br s, 2H) | Aromatic Protons: Two doublets for the para-substituted ring. Methine Proton (α-CH): A quartet due to coupling with the three fluorine atoms. Methyl Ester (OCH₃): A singlet. Amine (NH₂): A broad singlet, which is exchangeable with D₂O. |
| ¹³C NMR | δ ~166, ~140, ~130, ~128, ~125 (q), ~60 (q), ~52 | Ester Carbonyl: ~166 ppm. Aromatic Carbons: Four signals. CF₃ Carbon: A quartet due to C-F coupling. Methine Carbon (α-C): A quartet due to C-F coupling, significantly downfield. Methyl Ester Carbon: ~52 ppm. |
| ¹⁹F NMR | δ ~ -70 to -75 (d) | A single signal (doublet) for the three equivalent fluorine atoms, coupled to the adjacent methine proton. |
| IR Spectroscopy | 3400-3300 cm⁻¹ (N-H stretch), ~1720 cm⁻¹ (C=O stretch), 1300-1100 cm⁻¹ (C-F stretch) | Characteristic stretches for the primary amine, the ester carbonyl, and the strong C-F bonds of the trifluoromethyl group. |
| Mass Spectrometry | [M+H]⁺ at m/z 234.0736 | The molecular ion peak corresponding to the chemical formula C₁₀H₁₀F₃NO₂. |
Section 3: Synthesis and Reactivity
The asymmetric synthesis of α-trifluoromethylamines is a well-explored area of organic chemistry, providing reliable pathways to enantiomerically pure products.[7][8]
Proposed Asymmetric Synthetic Pathway
A robust and widely adopted method for synthesizing chiral amines is the addition of organometallic reagents to chiral N-sulfinyl imines, a methodology pioneered by Ellman.[8] This approach offers high diastereoselectivity and the sulfinyl auxiliary is readily cleaved under mild acidic conditions.[7]
The logical workflow for synthesizing Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate is depicted below.
Caption: Figure 1. Proposed Asymmetric Synthesis Workflow.
Experimental Protocol: Asymmetric Synthesis
This protocol is adapted from established procedures for the synthesis of 1-aryl-2,2,2-trifluoroethylamines.[7]
PART A: Formation of 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide (Imine)
-
To a flask charged with anhydrous dichloromethane (DCM), add (R)-tert-butanesulfinamide and anhydrous copper(II) sulfate.
-
Cool the suspension to 0 °C.
-
Add trifluoroacetaldehyde ethyl hemiacetal dropwise.
-
Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Filter the reaction mixture through celite to remove the copper sulfate and concentrate the filtrate under reduced pressure. The crude imine is often used directly in the next step without further purification due to its volatility and sensitivity.[7]
PART B: Diastereoselective Addition of Aryl Grignard Reagent
-
Prepare the Grignard reagent by adding 4-bromomethylbenzoate to magnesium turnings in anhydrous tetrahydrofuran (THF).
-
In a separate flask, dissolve the crude N-sulfinyl imine from Part A in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add the prepared Grignard reagent to the imine solution via cannula.
-
Stir the reaction at -78 °C for 3-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting sulfinamide adduct by silica gel column chromatography.
PART C: Acidic Deprotection
-
Dissolve the purified adduct from Part B in methanol.
-
Add a solution of hydrochloric acid in methanol or diethyl ether.
-
Stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of the final product, Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate. The free base can be obtained by neutralization with a suitable base.
Chemical Reactivity
The molecule possesses three primary reactive sites, enabling a wide range of subsequent transformations.
Caption: Figure 2. Key Reactivity Centers.
-
Primary Amine: Undergoes standard amine chemistry such as acylation to form amides, alkylation, and participation in reductive amination protocols.
-
Methyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. It can also be converted to various amides by reacting with amines or reduced to a primary alcohol using reducing agents like lithium aluminum hydride.
-
Aromatic Ring: Susceptible to electrophilic aromatic substitution. The substitution pattern will be directed by the existing activating (aminoethyl) and deactivating (ester) groups.
Section 4: Applications in Research and Drug Development
The primary value of Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate lies in its role as a chiral building block for the synthesis of complex, enantiomerically pure molecules.[3]
-
Lead Optimization: In medicinal chemistry, this compound can be used to introduce the α-trifluoromethylamine moiety into a lead compound. This can improve metabolic stability, membrane permeability, and binding affinity.[1]
-
Peptidomimetics: The trifluoroethylamino group can act as a non-hydrolyzable isostere for peptide bonds, making it a valuable component in the design of protease inhibitors and other peptide-based therapeutics.
-
Asymmetric Catalysis: Chiral amines derived from this scaffold can serve as ligands for asymmetric metal catalysts or as organocatalysts themselves.[2][9]
Section 5: Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate. However, based on analogous compounds with amino and benzoate functionalities, the following precautions are advised.[10][11]
-
General Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Toxicology: Assumed to be harmful if swallowed, causing skin irritation, and serious eye irritation. May cause respiratory irritation.[10][11]
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.
References
-
Title: Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a “Building Block” | Organic Letters - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a “Building Block” - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide - PubMed Source: PubMed URL: [Link]
-
Title: Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block" - PubMed Source: PubMed URL: [Link]
-
Title: Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals Source: Beilstein Journals URL: [Link]
-
Title: Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride - PubChem Source: PubChem URL: [Link]
-
Title: Safety Data Sheet - Angene Chemical Source: Angene Chemical URL: [Link]
-
Title: Asymmetric Synthesis of Amines - Ellman Laboratory - Yale University Source: Yale University URL: [Link]
-
Title: Methyl 4-(aminomethyl)benzoate | C9H11NO2 | CID 571728 - PubChem Source: PubChem URL: [Link]
-
Title: METHYL BENZOATE - Ataman Kimya Source: Ataman Kimya URL: [Link]
-
Title: Methyl benzoate - Wikipedia Source: Wikipedia URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]
- 4. PubChemLite - Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride (C10H10F3NO2) [pubchemlite.lcsb.uni.lu]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 7. Asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 9. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. angenechemical.com [angenechemical.com]
- 11. Methyl 4-(2-aminoethyl)benzoate hydrochloride | 56161-89-8 [sigmaaldrich.com]
